6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Description
This compound is a tetrahydropyrimidine derivative characterized by a 3-ethyl substituent and a chiral (3R)-3-aminopyrrolidine moiety at the 6-position, with a hydrochloride salt enhancing its solubility. The core structure includes a 1,2,3,4-tetrahydropyrimidine-2,4-dione scaffold, which is associated with diverse biological activities, such as antimicrobial and enzyme inhibitory effects . Its molecular formula is C₁₀H₁₇N₅O₂·HCl, with a calculated molecular weight of 275.5 g/mol. The stereochemistry at the pyrrolidine ring (3R configuration) likely influences its binding affinity to biological targets, though specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
CAS No. |
2375250-96-5 |
|---|---|
Molecular Formula |
C10H17ClN4O2 |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-2-14-9(15)5-8(12-10(14)16)13-4-3-7(11)6-13;/h5,7H,2-4,6,11H2,1H3,(H,12,16);1H/t7-;/m1./s1 |
InChI Key |
RREGVIJFDQWMQZ-OGFXRTJISA-N |
Isomeric SMILES |
CCN1C(=O)C=C(NC1=O)N2CC[C@H](C2)N.Cl |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects in various disease models. Its structural components suggest possible interactions with biological targets such as enzymes and receptors.
Case Study:
Research indicates that derivatives of this compound may inhibit certain enzymes involved in cancer pathways, showcasing its potential as an anticancer agent. For instance, studies have demonstrated that modifications of the pyrrolidine moiety enhance binding affinity to target proteins associated with tumor growth.
Antibacterial Activity
Recent studies have identified 6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine derivatives as promising candidates in the development of new antibacterial agents.
Case Study:
A study published in a peer-reviewed journal highlighted the compound's efficacy against Enterococcus faecalis by disrupting bacterial DNA gyrase activity. This mechanism suggests that it could serve as a scaffold for designing broad-spectrum antibacterial drugs .
Neuroscience
The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems indicates potential applications in treating neurodegenerative diseases.
Case Study:
In vitro assays have shown that certain derivatives can enhance synaptic plasticity, which is crucial for learning and memory processes. This suggests that the compound may have applications in developing treatments for conditions like Alzheimer's disease .
Material Science
Beyond biological applications, this compound serves as a versatile building block in organic synthesis and material science.
Application:
It can be utilized to create novel polymers or functional materials through various chemical reactions, including oxidation and substitution reactions. This versatility opens avenues for developing advanced materials with specific properties tailored for industrial applications .
Chemical Reactions and Mechanisms
The compound can undergo several chemical transformations:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like hydrogen peroxide to form hydroxylated derivatives. |
| Reduction | Reduction reactions with sodium borohydride yield amine derivatives. |
| Substitution | Nucleophilic substitutions can occur at the amino group or pyrimidine ring using alkyl halides. |
Chemical Reactions Analysis
Amine-Facilitated Reactions
The 3-aminopyrrolidine group enables nucleophilic substitution, acylation, and condensation reactions.
Key Reactions:
-
Mechanistic Notes:
Tetrahydropyrimidine-Dione Reactivity
The dione moiety participates in keto-enol tautomerism and nucleophilic additions.
Reaction Pathways:
-
Thermal Stability:
Differential scanning calorimetry (DSC) data suggest stability up to 200°C, enabling reactions under moderate heating.
Salt-Specific Interactions
The hydrochloride counterion influences solubility and reactivity:
Synthetic Methodologies
Key steps from synthesis protocols:
| Step | Reagents/Conditions | Purpose | Source Citations |
|---|---|---|---|
| Cyclization | POCl₃, reflux | Formation of tetrahydropyrimidine core | |
| Work-up | Methanol recrystallization | Purification of hydrochloride salt |
Comparative Reactivity Table
A comparison with structurally analogous compounds:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural similarities with the target molecule, differing in substituents or core heterocycles:
(3R)-1-[5-Chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine
- Structural Differences : Incorporates a pyrido[2,3-b]pyrazin-7-ylsulfanyl group and a fused pyrrolo[2,3-d]pyrimidine core.
- Properties : Higher molecular weight (~550 g/mol) due to additional aromatic rings and sulfur atoms. The sulfanyl group may enhance binding to metal-containing enzymes .
2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (Compounds 5a–c from )
- Structural Differences: Thiopyrimidinone core with a 2-(pyrrolidin-1-yl)ethylthio substituent.
- Biological Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) and antifungal activity against Candida albicans .
4-(2-Chloroethyl)morpholine Hydrochloride (Example 329 in )
Comparative Data Table
Preparation Methods
Preparation of (R)-3-Aminopyrrolidin-2-one
The chiral intermediate (R)-3-aminopyrrolidin-2-one serves as a critical building block. Its synthesis typically involves Boc protection and subsequent deprotection. For instance, treatment of (R)-3-aminopyrrolidin-2-one with di-tert-butyl dicarbonate (Boc₂O) in methanol and triethylamine at reflux yielded the Boc-protated derivative, which was purified via silica gel chromatography (ethyl acetate). This intermediate is essential for ensuring enantiomeric purity in downstream reactions.
Coupling Reactions for Core Structure Assembly
Amide Bond Formation Using TBTU
A common strategy involves coupling pyrrolidinone derivatives with tetrahydropyrimidine precursors. In Example 106, Intermediate 64A (50 mg, 121 μmol) was reacted with (3R)-3-aminopyrrolidin-2-one (24 mg, 242 μmol) in dimethylformamide (DMF) using TBTU (43 mg, 133 μmol) and DIPEA (53 μL, 303 μmol) as coupling agents. The reaction proceeded at room temperature for 2 hours, followed by purification via preparative RP-HPLC (30–50% acetonitrile/0.2% trifluoroacetic acid), yielding 60% of the desired product.
HATU-Mediated Coupling in Tetrahydrofuran
Alternative methods employ hexafluorophosphate-based activators. A solution of 4'-[(2S)-2-[(trans-4-[(tert-butoxycarbonyl)amino]methylcyclohexyl)carbonyl]amino}-3-(1H-indazol-6-ylamino)-3-oxopropyl]-2-methylbiphenyl-4-carboxylic acid (100 mg, 0.15 mmol) and (3R)-3-aminopyrrolidin-2-one (18.3 mg, 0.18 mmol) in tetrahydrofuran (THF) with HATU (70 mg, 0.18 mmol) and DIPEA (0.03 mL, 0.18 mmol) achieved an 83% yield after HPLC purification.
Reductive Amination Strategies
Borohydride-Mediated Reductive Alkylation
Example 3 demonstrates reductive amination using triacetoxyborohydride. A mixture of Intermediate 13A (520 mg, 1.36 mmol), (R)-3-aminopyrrolidin-2-one (503 mg, 5.0 mmol), and triacetoxyborohydride (1.06 g, 5.0 mmol) in methanol/acetic acid (15 mL/156 μL) was stirred overnight. Purification via RP-HPLC (10–95% acetonitrile/0.1% formic acid) and lyophilization with HCl/dioxane afforded the hydrochloride salt in 36% yield.
Hydrochloride Salt Formation
Acidic Workup and Lyophilization
The final step involves protonation of the free base. For instance, lyophilization of the purified product from a 4 M HCl/dioxane solution yielded the hydrochloride salt. This method ensures high purity and stability of the final compound.
Yield Optimization and Reaction Conditions
The table below summarizes key reaction parameters and yields from representative syntheses:
| Reaction Type | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| TBTU Coupling | DMF, DIPEA, rt, 2 h | 60% | RP-HPLC (30–50% MeCN/TFA) |
| HATU Coupling | THF, DIPEA, rt, 16 h | 83% | Preparative HPLC |
| Reductive Amination | MeOH, AcOH, triacetoxyborohydride, rt, overnight | 36% | RP-HPLC, HCl/dioxane treatment |
Challenges and Mitigation Strategies
Low-Yielding Reactions
Example 10 reported a 3% yield due to steric hindrance during amide coupling. Optimizing stoichiometry (e.g., excess amine) or switching to more efficient activators (e.g., PyBOP) may improve outcomes.
Chirality Retention
The (R)-configuration of the aminopyrrolidinone moiety is preserved using enantiomerically pure starting materials. Chiral HPLC or asymmetric synthesis ensures fidelity.
Analytical Characterization
NMR and LC-MS Validation
Final compounds were validated via -NMR (DMSO-d6 or CDCl3) and LC-MS. For example, the hydrochloride salt in Example 3 showed characteristic peaks at δ 9.62 (br. s, 1H, NH), 4.58–4.46 (m, 2H, CH2), and 2.46 (s, 3H, CH3).
Industrial-Scale Considerations
Q & A
Q. What are the common synthetic routes for 6-[(3R)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyrimidine core followed by functionalization of the pyrrolidine moiety. Key steps include:
- Core assembly : Cyclocondensation of β-keto esters or thioureas with aldehydes/amines under acidic or basic conditions to form the tetrahydropyrimidine ring .
- Chiral introduction : Use of (R)-3-aminopyrrolidine derivatives, often protected with tert-butyldimethylsilyl (TBS) groups, to ensure stereochemical fidelity during coupling reactions .
- Hydrochloride salt formation : Final purification via recrystallization in hydrochloric acid-containing solvents to improve stability .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : and NMR confirm regiochemistry and stereochemistry, particularly the (3R)-pyrrolidine configuration and ethyl substitution on the tetrahydropyrimidine ring .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the crystal lattice, as demonstrated in structurally related pyrimidine derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .
Advanced Research Questions
Q. How can researchers optimize reaction yields while maintaining stereochemical purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while avoiding racemization .
- Catalysis : Chiral catalysts (e.g., palladium complexes) or enzymes can improve enantioselectivity during pyrrolidine coupling .
- In-line monitoring : Use of HPLC or FTIR to track reaction progress and detect byproducts early, enabling adjustments in real time .
Q. How should contradictions between computational predictions and experimental spectroscopic data be addressed?
- DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-31G* basis sets) with experimental data to identify discrepancies arising from solvent effects or conformational flexibility .
- Dynamic NMR : Employ variable-temperature NMR to detect hindered rotation or tautomerism in the tetrahydropyrimidine ring that may explain unexpected splitting patterns .
- Crystallographic validation : Resolve ambiguities by correlating X-ray-derived bond lengths/angles with computational geometry optimizations .
Q. What strategies are effective for resolving polymorphic forms of this hydrochloride salt?
- Crystallization screening : Test solvents of varying polarity (e.g., ethanol, acetonitrile) and cooling rates to isolate distinct polymorphs .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions, while hot-stage microscopy tracks morphology changes during heating .
- PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to confirm polymorphism .
Q. How can in vitro pharmacological assays be designed to evaluate this compound’s activity?
- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes like dihydrofolate reductase, a common target for pyrimidine analogs .
- Cellular permeability : Assess logP values via shake-flask methods or Caco-2 cell monolayers to predict bioavailability .
- Control compounds : Include structurally related analogs (e.g., ethyl vs. methyl substitutions) to isolate the impact of the 3-ethyl group on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
